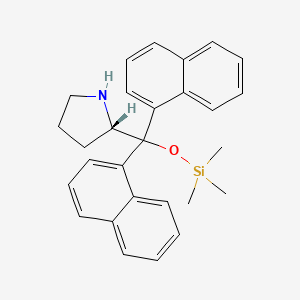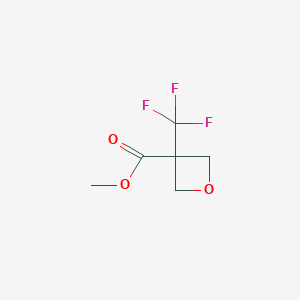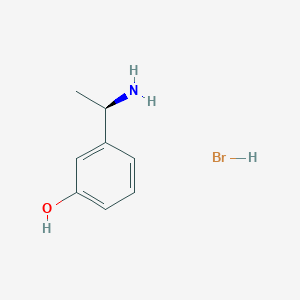
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with naphthalen-1-yl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-1-ylmethanol with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl ether. This intermediate is then reacted with (S)-pyrrolidine-2-carboxylic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Naphthalen-1-yl carboxylic acid derivatives.
Reduction: Naphthalen-1-ylmethanol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ylmethanol: A simpler analog without the pyrrolidine ring.
Trimethylsilyl ethers: Compounds with similar protective groups but different core structures.
Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to its combination of naphthalen-1-yl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C28H31NOSi |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
[dinaphthalen-1-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-19-10-20-29-27,25-17-8-13-21-11-4-6-15-23(21)25)26-18-9-14-22-12-5-7-16-24(22)26/h4-9,11-18,27,29H,10,19-20H2,1-3H3/t27-/m0/s1 |
Clé InChI |
VSTNWKWKHLANSP-MHZLTWQESA-N |
SMILES isomérique |
C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)





